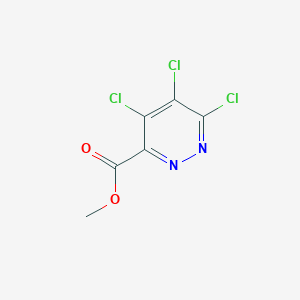

Methyl 4,5,6-trichloropyridazine-3-carboxylate

Description

Methyl 4,5,6-trichloropyridazine-3-carboxylate is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This compound is characterized by the presence of three chlorine atoms at positions 4, 5, and 6, and a methyl ester group at position 3 of the pyridazine ring.

Properties

Molecular Formula |

C6H3Cl3N2O2 |

|---|---|

Molecular Weight |

241.5 g/mol |

IUPAC Name |

methyl 4,5,6-trichloropyridazine-3-carboxylate |

InChI |

InChI=1S/C6H3Cl3N2O2/c1-13-6(12)4-2(7)3(8)5(9)11-10-4/h1H3 |

InChI Key |

YKCKFXJAMSRXGA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN=C(C(=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6-trichloropyridazine-3-carboxylate typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,4,6-trichloropyridazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by esterification. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6-trichloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Sodium methoxide, amines, thiols.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Coupling: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, which can have different functional groups replacing the chlorine atoms.

Scientific Research Applications

Methyl 4,5,6-trichloropyridazine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4,5,6-trichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3,5-dichloropyridine-4-carboxylate

- 3,4,6-Trichloropyridazine

- 6-Chloro-3,4-dimethoxypyridazine

Uniqueness

Methyl 4,5,6-trichloropyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methyl ester group makes it a versatile intermediate for various synthetic applications .

Biological Activity

Methyl 4,5,6-trichloropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

This compound is a chlorinated pyridazine derivative. The synthesis typically involves the reaction of pyridazine derivatives with chlorinating agents in the presence of carboxylic acid esters.

2. Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.

- Antiviral Properties : Evidence suggests it may inhibit viral replication.

- Immunosuppressive Effects : The compound has been noted for its ability to modulate immune responses.

3. Antitumor Activity

The antitumor effects of this compound have been evaluated in various studies.

Table 1: Antitumor Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 | 10.5 | Inhibition of cell cycle progression |

| HeLa | 12.0 | Modulation of signaling pathways |

The compound showed significant cytotoxicity against A-549 lung cancer cells with an IC50 value of 15.2 µM, indicating its potential as an anticancer agent .

4. Antiviral Properties

Preliminary studies suggest that this compound may inhibit the replication of certain viruses. For instance:

- In vitro studies demonstrated a reduction in viral load in cell cultures infected with human herpes virus type-1 (HHV-1) when treated with this compound .

5. Immunosuppressive Effects

The compound has exhibited immunosuppressive properties by affecting lymphocyte proliferation and cytokine production.

Table 2: Effects on Lymphocyte Proliferation

| Treatment Concentration (µM) | Proliferation Inhibition (%) |

|---|---|

| 25 | 45 |

| 50 | 68 |

| 100 | 85 |

At a concentration of 50 µM, this compound inhibited lymphocyte proliferation by approximately 68%, suggesting its potential utility in treating autoimmune disorders .

6. Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Case Study on Antitumor Efficacy :

- Viral Replication Inhibition :

- Immunomodulatory Effects :

7. Conclusion

This compound demonstrates promising biological activities that warrant further investigation. Its antitumor effects, antiviral properties, and immunosuppressive capabilities position it as a candidate for therapeutic development in oncology and immunology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.